N-(2-fluorophenyl)-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide
Description
N-(2-fluorophenyl)-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluorophenyl group, a piperidine ring, and a morpholine ring
Properties
Molecular Formula |
C18H24FN3O3 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide |
InChI |
InChI=1S/C18H24FN3O3/c19-14-6-2-3-7-15(14)20-17(23)13-21-10-11-25-16(12-21)18(24)22-8-4-1-5-9-22/h2-3,6-7,16H,1,4-5,8-13H2,(H,20,23) |
InChI Key |
YWUDTBXIQQZKIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(CCO2)CC(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the acetamide backbone: This can be achieved by reacting an appropriate acyl chloride with an amine.
Introduction of the fluorophenyl group: This step may involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with the acetamide intermediate.
Formation of the piperidine and morpholine rings: These rings can be introduced through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halides or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide
- N-(2-bromophenyl)-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide
- N-(2-methylphenyl)-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide
Uniqueness
N-(2-fluorophenyl)-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the stability, lipophilicity, and bioavailability of the compound, making it a valuable candidate for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
